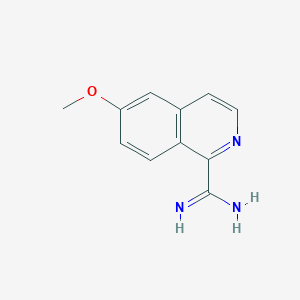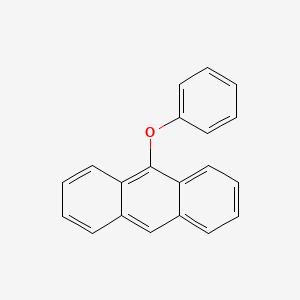
(R)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol is a chiral compound that features both an amino group and a hydroxyl group attached to a phenyl ring substituted with fluorine and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through a series of reactions involving reagents such as ammonia or amines under suitable conditions.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol may involve more scalable and cost-effective methods. These could include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce the aldehyde to alcohol.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkylated derivatives
Substitution: Formation of substituted phenyl derivatives
科学研究应用
Chemistry
In chemistry, ®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. The presence of fluorine atoms can significantly influence the binding affinity and selectivity of the compound towards biological targets.
Medicine
In medicine, ®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol is investigated for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties such as increased thermal stability, chemical resistance, and mechanical strength.
作用机制
The mechanism of action of ®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target proteins, while the fluorine and trifluoromethyl groups can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- ®-2-Amino-2-(3-chloro-4-(trifluoromethyl)phenyl)ethanol
- ®-2-Amino-2-(3-bromo-4-(trifluoromethyl)phenyl)ethanol
- ®-2-Amino-2-(3-methyl-4-(trifluoromethyl)phenyl)ethanol
Uniqueness
Compared to similar compounds, ®-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
属性
分子式 |
C9H9F4NO |
|---|---|
分子量 |
223.17 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-7-3-5(8(14)4-15)1-2-6(7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m0/s1 |
InChI 键 |
RHPCYPZQMMYPPR-QMMMGPOBSA-N |
手性 SMILES |
C1=CC(=C(C=C1[C@H](CO)N)F)C(F)(F)F |
规范 SMILES |
C1=CC(=C(C=C1C(CO)N)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13139848.png)


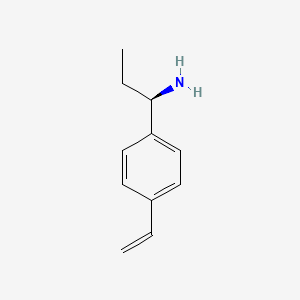
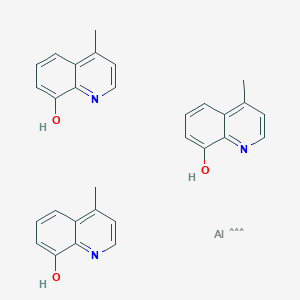

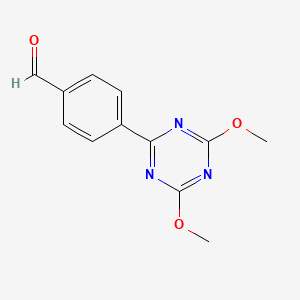

![[3,4'-Bipyridin]-5-amine, N-(cyclohexylmethyl)-](/img/structure/B13139888.png)
![Ethyl2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B13139889.png)

